what is the pKa of 3-chloro-5-cyano-4-hydroxybenzoic acid
what is the pKa of 3-chloro-5-cyano-4-hydroxybenzoic acid
An In-Depth Technical Guide to the pKa of 3-chloro-5-cyano-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Critical Role of pKa in Pharmaceutical Sciences
In the journey of a drug from discovery to clinical application, a thorough understanding of its physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out for its extensive influence on a drug's behavior in biological systems. The pKa dictates the extent of ionization of a molecule at a given pH, which in turn governs its:
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Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of solutions at an appropriate pH for administration and dissolution.
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Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often higher for the neutral, more lipophilic species. The pKa, in conjunction with the pH of the biological compartment, determines the balance between the ionized and neutral forms.
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Target Binding: The ionization state of a drug can significantly impact its ability to bind to its biological target. Ionic interactions are often key components of the binding affinity.
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ADME Properties: The processes of absorption, distribution, metabolism, and excretion are all influenced by the ionization state of the drug molecule.
3-chloro-5-cyano-4-hydroxybenzoic acid possesses multiple functional groups that can ionize: a carboxylic acid and a phenolic hydroxyl group. The presence of electron-withdrawing chloro and cyano groups, along with the dual-nature of the hydroxyl group, makes the prediction of its pKa values a non-trivial but essential task for any drug development program involving this scaffold.
Theoretical Framework: Structure-Acidity Relationships
The acidity of the carboxylic acid and phenolic hydroxyl groups in 3-chloro-5-cyano-4-hydroxybenzoic acid is modulated by the electronic effects of the substituents on the benzoic acid ring.
Substituent Effects on the Carboxylic Acid pKa
The pKa of unsubstituted benzoic acid is approximately 4.20.[1] The substituents on the ring alter this value through inductive and resonance effects.
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Chloro Group: As a halogen, chlorine is electronegative and exerts a moderate electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[2][3][4]
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Cyano Group: The cyano group is a potent electron-withdrawing group due to both a strong inductive effect (-I) and a resonance effect (-M). It significantly stabilizes the negative charge on the carboxylate anion, leading to a substantial increase in acidity.
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Hydroxyl Group: The hydroxyl group has a dual electronic nature. It is electron-withdrawing via induction (-I) due to the electronegativity of the oxygen atom, but it is electron-donating through resonance (+M) by delocalizing a lone pair of electrons into the aromatic ring. When in the para position to the carboxyl group, the +M effect typically dominates, destabilizing the carboxylate anion and decreasing acidity.[5] However, in this molecule, the hydroxyl group is ortho to the carboxyl group, which can lead to intramolecular hydrogen bonding, further influencing the pKa.
Considering the cumulative effect of two strong electron-withdrawing groups (chloro and cyano), the pKa of the carboxylic acid in 3-chloro-5-cyano-4-hydroxybenzoic acid is expected to be significantly lower (i.e., more acidic) than that of benzoic acid.
Substituent Effects on the Phenolic Hydroxyl pKa
The pKa of phenol is approximately 9.95. Electron-withdrawing substituents on the aromatic ring stabilize the phenoxide anion formed upon deprotonation, thus increasing the acidity of the hydroxyl group. Both the chloro and cyano groups will contribute to making the hydroxyl group of 3-chloro-5-cyano-4-hydroxybenzoic acid more acidic than phenol.
Computational pKa Prediction
In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating pKa values.[6][7] These tools can be broadly categorized into empirical methods, which use databases of known pKa values and quantitative structure-property relationships (QSPR), and quantum mechanical methods, which are based on first-principles calculations.
A variety of software packages are available for pKa prediction, including Epik, MoKa, and ACD/pKa DB.[6][7][8] These programs analyze the input chemical structure, identify ionizable centers, and calculate the pKa for each.
General Workflow for In-Silico pKa Prediction
Caption: A generalized workflow for computational pKa prediction.
Predicted pKa Values
While a specific prediction for 3-chloro-5-cyano-4-hydroxybenzoic acid is not available in the searched literature, we can infer expected values from related compounds. For instance, the predicted pKa for 3-cyano-5-formyl-4-hydroxybenzoic acid is 3.66.[9] Given that the chloro group is also electron-withdrawing, the pKa of the carboxylic acid in the target molecule is likely to be in a similar or slightly more acidic range.
Table 1: Hypothetical Predicted pKa Values for 3-chloro-5-cyano-4-hydroxybenzoic acid
| Ionizable Group | Predicted pKa Range | Rationale |
|---|---|---|
| Carboxylic Acid | 2.5 - 3.5 | Strong electron-withdrawing effects of both chloro and cyano groups significantly increase acidity compared to benzoic acid (pKa ≈ 4.20). |
| Phenolic Hydroxyl | 7.0 - 8.0 | Electron-withdrawing groups stabilize the phenoxide anion, increasing acidity compared to phenol (pKa ≈ 9.95). |
Experimental pKa Determination
Experimental determination remains the gold standard for obtaining accurate pKa values. Several robust methods are available, with the choice often depending on the compound's solubility and spectral properties.[10][11]
Protocol 1: Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[10][11] The pKa is the pH at which the compound is half-neutralized.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh approximately 10-20 mg of 3-chloro-5-cyano-4-hydroxybenzoic acid and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO to ensure solubility.
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Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.1 M KOH or NaOH.
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Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Add the titrant in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. Two inflection points are expected, corresponding to the titration of the carboxylic acid and the phenolic hydroxyl group.
Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.[10][12] It is also well-suited for compounds with low solubility or available only in small quantities.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
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Sample Preparation: Prepare a stock solution of 3-chloro-5-cyano-4-hydroxybenzoic acid in a suitable solvent. Add a small aliquot of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.
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Spectral Acquisition: Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.
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Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Other Experimental Methods
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High-Performance Liquid Chromatography (HPLC): The retention time of an ionizable compound on a reversed-phase HPLC column can be pH-dependent. By measuring the retention time over a range of mobile phase pH values, a pKa can be determined.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei near an ionizable center can change as a function of pH. Plotting the chemical shift versus pH yields a sigmoidal curve from which the pKa can be determined.[11][13][14]
Caption: A generalized workflow for common experimental pKa determination methods.
Data Interpretation and Dissociation Equilibria
3-chloro-5-cyano-4-hydroxybenzoic acid has two acidic protons, leading to a two-step dissociation process. The first, lower pKa value (pKa1) will correspond to the deprotonation of the more acidic functional group, the carboxylic acid. The second, higher pKa value (pKa2) will correspond to the deprotonation of the phenolic hydroxyl group.
Caption: Dissociation equilibria for 3-chloro-5-cyano-4-hydroxybenzoic acid.
Conclusion
The determination of the pKa values for 3-chloro-5-cyano-4-hydroxybenzoic acid is a critical step in its evaluation as a potential drug candidate or chemical probe. This guide has provided a comprehensive framework for this task, grounded in the principles of physical organic chemistry and standard analytical methodologies. Through a combination of computational prediction and experimental validation, researchers can obtain reliable pKa values. This information is indispensable for predicting the compound's behavior in biological systems, guiding formulation development, and ultimately, contributing to the design of safer and more effective medicines. The strongly acidic nature of the carboxylic acid and the moderately acidic nature of the phenolic hydroxyl group, both influenced by the electron-withdrawing substituents, are key features that will govern the molecule's overall physicochemical profile.
References
-
Bergström, C. A., Luthman, K., & Artursson, P. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2265–2275. [Link]
-
Schrödinger. (n.d.). Epik. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Pharmaffiliates. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
-
Hendriks, J., De Deyn, P. P., & Gorp, J. V. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Larsen, D. L., & Linder, M. W. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1183–1185. [Link]
-
Gassner, N. C., & Loria, J. P. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education, 94(11), 1786–1790. [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
XunDrug. (n.d.). MolGpKa. Retrieved from [Link]
-
Zhang, S., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]
-
Vaia. (n.d.). Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]
-
Problems in Chemistry. (2023, March 30). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]
-
Zhang, L., et al. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 3-cyano-5-formyl-4-hydroxybenzoic acid — Chemical Substance Information. Retrieved from [Link]
-
De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
-
Buehler, C. A., & Cate, W. E. (1934). p-HYDROXYBENZOIC ACID. Organic Syntheses, 14, 48. [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. [Link]
-
mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]
Sources
- 1. global.oup.com [global.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vaia.com [vaia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. certara.com [certara.com]
- 7. MoKa - pKa modelling [moldiscovery.com]
- 8. schrodinger.com [schrodinger.com]
- 9. 3-Cyano-5-formyl-4-hydroxybenzoic acid CAS#: 1807305-45-8 [m.chemicalbook.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
